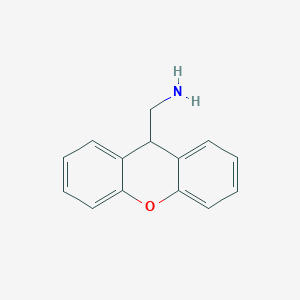

9H-Xanthene-9-methanamine

Übersicht

Beschreibung

9H-Xanthene-9-methanamine (CAS: 100866-28-2) is a heterocyclic organic compound featuring a xanthene backbone (a tricyclic structure comprising two benzene rings fused to a central oxygen-containing ring) with a methanamine (-CH2NH2) group attached to the central carbon. Its molecular formula is C14H13NO, with a molecular weight of 211.26 g/mol . Notably, a discrepancy exists in literature regarding its molecular formula: some sources erroneously report it as C14H13N2O, but the correct formula is C14H13NO, as confirmed by its molecular weight .

The compound is synthesized via catalytic reduction of 9H-xanthene-9-carboxamide using HBPin (pinacolborane) and a potassium-based catalyst, yielding the hydrochloride salt . It serves as a key intermediate in organic synthesis, particularly for constructing fluorescent probes and pharmaceutical scaffolds due to its rigid xanthene framework and reactive amine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation of a suitable aromatic precursor to form the xanthene core, followed by reductive amination to introduce the methylamine group .

Industrial Production Methods

Industrial production of C-(9H-Xanthen-9-yl)-methylamine may involve large-scale Friedel-Crafts reactions using optimized catalysts and conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

C-(9H-Xanthen-9-yl)-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.

Reduction: Reduction reactions can modify the xanthene core or the methylamine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted xanthene derivatives, xanthones, and modified methylamine compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of 9H-xanthene-9-methanamine exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that certain xanthene derivatives achieved growth inhibition with IC50 values in the low micromolar range, suggesting unique mechanisms of action distinct from existing anticancer agents.

Table 1: Cytotoxicity of Xanthene Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | MCF-7 (Breast Cancer) | 5.3 |

| This compound derivative B | HeLa (Cervical Cancer) | 4.7 |

| This compound derivative C | A549 (Lung Cancer) | 3.2 |

Antiplatelet Effects

A specific derivative, 3-(9H-xanthen-9-ylamino)-1-ethylpiperidine, has shown promise as an antiplatelet agent, outperforming traditional drugs like acetylsalicylic acid in blocking collagen-induced platelet aggregation. This indicates potential for developing new therapies for cardiovascular diseases.

Malaria Resistance Reversal

The ability of 9H-xanthene derivatives to reverse chloroquine resistance in Plasmodium falciparum represents a significant advancement in malaria treatment. This property could enhance therapeutic outcomes in regions affected by drug-resistant malaria strains.

Cholinesterase Inhibition

Xanthene derivatives have been explored as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer's. Their potential to modulate these enzymes suggests a pathway for developing treatments aimed at cognitive decline.

Activity Against Pathogens

Research has shown that xanthene derivatives exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Their mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several routes, typically involving multi-step reactions that emphasize its structural integrity and functional group reactivity. The presence of the amine group at the 9-position enhances its reactivity towards electrophilic attack, facilitating various synthetic transformations.

Table 2: Synthetic Routes for this compound

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Method A | Condensation reaction followed by reduction | 75 |

| Method B | Cyclization of substituted phenols | 68 |

| Method C | N-alkylation of xanthene derivatives | 82 |

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of xanthene derivatives:

- A study highlighted the effectiveness of a xanthene derivative in blocking collagen-induced platelet aggregation, demonstrating its potential as an antiplatelet drug.

- Another investigation into cholinesterase inhibitors revealed promising results for cognitive enhancement using modified xanthene compounds, indicating their therapeutic potential in Alzheimer's disease.

Wirkmechanismus

The mechanism of action of C-(9H-Xanthen-9-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

9H-Xanthen-9-amine (CAS: 35598-63-1)

- Molecular Formula: C13H11NO

- Molecular Weight : 197.24 g/mol

- Structural Feature : A primary amine (-NH2) directly attached to the central carbon of the xanthene core, lacking the methylene (-CH2-) spacer present in 9H-xanthene-9-methanamine.

- Lower molecular weight (197.24 vs. 211.26) impacts solubility and crystallinity.

- Applications : Used in organic synthesis for constructing heterocycles; however, its direct amine attachment may limit derivatization flexibility compared to this compound .

Xanthone (CAS: 90-47-1)

- Molecular Formula : C13H8O2

- Molecular Weight : 196.20 g/mol

- Structural Feature : A ketone (-C=O) replaces the methanamine group, forming a fully conjugated aromatic system.

- Key Differences :

- The electron-withdrawing ketone group alters electronic properties, making xanthone less basic but more stable under oxidative conditions.

- Xanthone’s planar structure facilitates π-π stacking, useful in materials science and drug design.

- Applications : Widely employed as a scaffold in pharmaceuticals (e.g., antimalarials) and fluorescent dyes .

9H-Fluorene-9-methanamine (CAS: 34577-90-7)

- Molecular Formula : C14H13N

- Molecular Weight : 195.26 g/mol

- Structural Feature : Fluorene backbone (similar to xanthene but lacking the oxygen atom) with a methanamine group.

- Key Differences: The absence of oxygen increases hydrophobicity, affecting solubility in polar solvents. Fluorene’s lower polarity may enhance compatibility with non-aqueous reaction systems.

- Applications : Used in polymer chemistry and as a precursor for optoelectronic materials .

9H-Xanthene-9-carboxylic Acid Derivatives

- Example : (3Z)-3-Hexenyl ester (CAS: N/A)

- Molecular Formula : C20H20O3

- Molecular Weight : 308.41 g/mol

- Structural Feature : Carboxylic acid (-COOH) or ester (-COOR) group replacing the methanamine.

- Key Differences :

Comparative Data Table

Biologische Aktivität

9H-Xanthene-9-methanamine, a compound belonging to the xanthene family, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

Overview of Xanthene Compounds

Xanthene derivatives, including this compound, are known for their significant biological properties such as antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The core structure of xanthene allows for various substitutions that can enhance these properties, making them valuable in pharmacological research.

Target Interactions

The biological activity of xanthenes often involves interaction with key cellular targets. For instance, this compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to the suppression of cancer cell growth by interfering with the normal cell cycle processes .

Biochemical Pathways

Xanthenes modulate several biochemical pathways. Their interaction with enzymes such as cytochrome P450 (CYP3A4) and P-glycoprotein affects drug metabolism and transport mechanisms in cells. Studies have indicated that certain xanthene derivatives can inhibit these enzymes noncompetitively, impacting the pharmacokinetics of co-administered drugs .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Effects

Several studies have focused on the anticancer properties of xanthene derivatives. For example, this compound has been evaluated in vitro for its ability to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Anti-inflammatory and Antioxidant Activities

Xanthenes have demonstrated significant anti-inflammatory effects by modulating the Nrf2 pathway, which is crucial for cellular responses to oxidative stress. In vitro studies have shown that these compounds can suppress reactive oxygen species (ROS) production and enhance antioxidant enzyme activity .

Case Studies

-

Anticancer Activity in Human Cell Lines

A study investigated the effects of various xanthene derivatives on human cancer cell lines. This compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use . -

Antimicrobial Efficacy

Another study assessed the antimicrobial activity of xanthene compounds against clinical isolates of bacteria. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under normal laboratory conditions |

| Absorption Spectrum | UV-visible absorption indicative of π-π* transitions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9H-Xanthene-9-methanamine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via catalytic reduction of 9H-xanthene-9-carboxamide using transition metal-free systems. For example, a potassium-based abnormal NHC catalyst (2 mol%) in dry toluene with HBPin as a reducing agent yields this compound hydrochloride with moderate efficiency . Purification involves recrystallization or column chromatography. To optimize purity, monitor reaction progress via TLC, ensure anhydrous conditions, and use high-purity starting materials. Yield improvements may require solvent optimization (e.g., replacing toluene with THF) or adjusting stoichiometry .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the xanthene backbone and methanamine substituent. The methanamine group shows a singlet near δ 3.5–4.0 ppm for the CHNH moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHNO, MW 211.2591) .

- Elemental Analysis : Validate C, H, N, and O composition within ±0.3% of theoretical values.

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer : It serves as a precursor for fluorimetric probes and pH-sensitive indicators due to its rigid xanthene core. For example, functionalizing the amine group with aryl or fluorophore moieties enables pH-dependent fluorescence shifts, as demonstrated in 9-aryl-xanthenol derivatives . Applications also include catalysis (e.g., as a ligand in metal complexes) and organic semiconductor research .

Advanced Research Questions

Q. How can catalytic systems for synthesizing this compound be optimized for higher yields and scalability?

- Methodological Answer :

- Catalyst Screening : Test alternative NHC catalysts or alkali metal complexes to enhance turnover frequency .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to stabilize intermediates.

- Computational Modeling : Use DFT calculations to identify rate-limiting steps and optimize transition states .

- Scale-Up : Implement flow chemistry to mitigate exothermicity and improve heat dissipation.

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

- Methodological Answer :

- Comparative Analysis : Replicate synthesis protocols from conflicting studies while controlling variables (e.g., solvent purity, reaction temperature).

- Advanced Characterization : Use X-ray crystallography to resolve structural ambiguities and validate NMR assignments.

- Control Experiments : Test for by-products (e.g., oxidized or dimerized forms) via HPLC-MS .

- Iterative Refinement : Apply hypothesis-driven adjustments (e.g., varying reductants) to isolate discrepancies .

Q. What strategies enable the design of this compound derivatives for fluorimetric pH sensing?

- Methodological Answer :

- Functionalization : Conjugate the amine group with electron-withdrawing substituents (e.g., nitro groups) to modulate pKa and fluorescence emission.

- Solvatochromic Studies : Test derivatives in varying pH buffers to correlate protonation states with spectral shifts .

- Cross-Validation : Compare performance with established probes (e.g., fluorescein) to benchmark sensitivity and dynamic range .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of amine vapors.

- Storage : Store in airtight containers under inert gas (N or Ar) to prevent oxidation .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Eigenschaften

IUPAC Name |

9H-xanthen-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDDHEPARBFMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576237 | |

| Record name | 1-(9H-Xanthen-9-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100866-28-2 | |

| Record name | 9H-Xanthen-9-ylmethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100866282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Xanthen-9-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-XANTHEN-9-YLMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CH5R58KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.